REACTION_SMILES
|
[CH2:37]([Cl:38])[Cl:39].[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[Cl:16][CH2:17][C:18](=[O:19])[N:20]1[CH:21]([C:25](=[O:26])[NH2:27])[CH2:22][CH2:23][CH2:24]1.[NH2:1][C:2]([CH:3]1[NH:4][CH2:5][CH2:6][CH2:7]1)=[O:8].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32].[S:33]([Cl:34])([Cl:35])=[O:36]>>[Cl:16][CH2:17][C:18](=[O:19])[N:20]1[CH:21]([C:25]#[N:27])[CH2:22][CH2:23][CH2:24]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)C1CCCN1C(=O)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)C1CCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC1CCCN1C(=O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:37]([Cl:38])[Cl:39].[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[Cl:16][CH2:17][C:18](=[O:19])[N:20]1[CH:21]([C:25](=[O:26])[NH2:27])[CH2:22][CH2:23][CH2:24]1.[NH2:1][C:2]([CH:3]1[NH:4][CH2:5][CH2:6][CH2:7]1)=[O:8].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32].[S:33]([Cl:34])([Cl:35])=[O:36]>>[Cl:16][CH2:17][C:18](=[O:19])[N:20]1[CH:21]([C:25]#[N:27])[CH2:22][CH2:23][CH2:24]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)C1CCCN1C(=O)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)C1CCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC1CCCN1C(=O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:37]([Cl:38])[Cl:39].[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[Cl:16][CH2:17][C:18](=[O:19])[N:20]1[CH:21]([C:25](=[O:26])[NH2:27])[CH2:22][CH2:23][CH2:24]1.[NH2:1][C:2]([CH:3]1[NH:4][CH2:5][CH2:6][CH2:7]1)=[O:8].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32].[S:33]([Cl:34])([Cl:35])=[O:36]>>[Cl:16][CH2:17][C:18](=[O:19])[N:20]1[CH:21]([C:25]#[N:27])[CH2:22][CH2:23][CH2:24]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)C1CCCN1C(=O)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)C1CCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC1CCCN1C(=O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:37]([Cl:38])[Cl:39].[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[Cl:16][CH2:17][C:18](=[O:19])[N:20]1[CH:21]([C:25](=[O:26])[NH2:27])[CH2:22][CH2:23][CH2:24]1.[NH2:1][C:2]([CH:3]1[NH:4][CH2:5][CH2:6][CH2:7]1)=[O:8].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32].[S:33]([Cl:34])([Cl:35])=[O:36]>>[Cl:16][CH2:17][C:18](=[O:19])[N:20]1[CH:21]([C:25]#[N:27])[CH2:22][CH2:23][CH2:24]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)C1CCCN1C(=O)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)C1CCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC1CCCN1C(=O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |